molecular formula C14H12N2O B13985757 4-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenol

4-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenol

Cat. No.: B13985757
M. Wt: 224.26 g/mol
InChI Key: UTCOQGRQNJZVRR-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenol is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a phenol group attached to a benzimidazole ring, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenol typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization. One common method involves the reaction of o-phenylenediamine with 4-hydroxybenzaldehyde in the presence of an acid catalyst to form the benzimidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the benzimidazole ring can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenol is unique due to the presence of both a phenol group and a methyl group on the benzimidazole ring. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

4-(1-methylbenzimidazol-2-yl)phenol

InChI

InChI=1S/C14H12N2O/c1-16-13-5-3-2-4-12(13)15-14(16)10-6-8-11(17)9-7-10/h2-9,17H,1H3

InChI Key

UTCOQGRQNJZVRR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)O

Origin of Product

United States

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